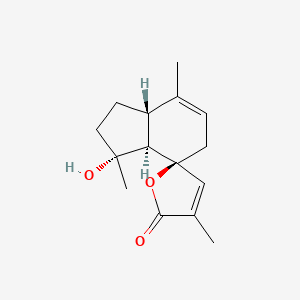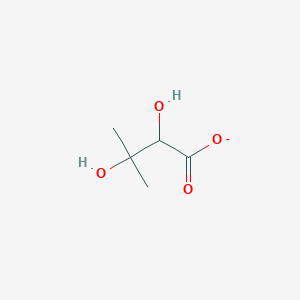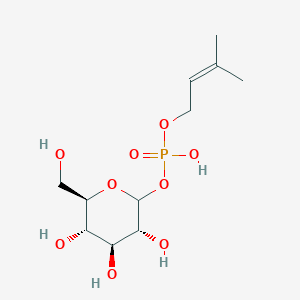
Polyprenyl glucosyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyprenyl D-glucosyl phosphate is a polyprenyl glucosyl phosphate in which the glycosyl portion has D-configuration. It is a conjugate acid of a polyprenyl D-glucosyl phosphate(1-).
Aplicaciones Científicas De Investigación
Biosynthesis of Complex Carbohydrates
Polyprenyl glucosyl phosphate plays a significant role in the biosynthesis of complex carbohydrates. This function is exemplified in the context of O-specific polysaccharide biosynthesis in bacteria like Salmonella. Enzyme preparations from specific Salmonella serogroups can utilize polyprenyl phosphate as an exogenous sugar acceptor, leading to the formation of polyprenyl pyrophosphate oligosaccharides, which may then be polymerized into polysaccharides (Shibaev et al., 1979).
Synthesis of Phosphopolyprenols and Glycosyl Esters
Polyprenyl glucosyl phosphate is pivotal in the chemical synthesis of phosphopolyprenols and their glycosyl esters, which are intermediates in the biosynthesis of complex carbohydrates. Research has led to the development of efficient methods for synthesizing polyprenyl phosphates and monophosphate sugars, which are crucial in these pathways (Shibaev & Danilov, 1992).
Evolutionary Conservation in Cellular Membranes
Polyprenyl glucosyl phosphate is also noteworthy for its evolutionary conservation across different domains of life. It serves as a specific membrane-bound carrier in glycan biosynthetic pathways, crucial for the production of structures such as N-linked protein glycans and bacterial peptidoglycan. This highlights its fundamental role in cell biology and evolutionary biology (Hartley & Imperiali, 2011).
Biosynthesis in Algae
Algae use polyprenyl glucosyl phosphate in their biosynthetic pathways. It has been identified as a glucose acceptor lipid in certain algae, indicating its role in the formation of glycolipids in these organisms (Hopp et al., 1978).
Enzymatic Synthesis
Recent research has also explored the enzymatic synthesis of polyprenyl phosphates, including methodologies for producing compounds like undecaprenyl phosphate and dolichyl phosphate. These are essential intermediates in biochemical pathways such as N-linked protein glycosylation (Hartley et al., 2008).
Propiedades
Nombre del producto |
Polyprenyl glucosyl phosphate |
|---|---|
Fórmula molecular |
C11H21O9P |
Peso molecular |
328.25 g/mol |
Nombre IUPAC |
3-methylbut-2-enyl [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C11H21O9P/c1-6(2)3-4-18-21(16,17)20-11-10(15)9(14)8(13)7(5-12)19-11/h3,7-15H,4-5H2,1-2H3,(H,16,17)/t7-,8-,9+,10-,11?/m1/s1 |
Clave InChI |
BPNOOARYSOFWDX-YBTJCZCISA-N |
SMILES isomérico |
CC(=CCOP(=O)(O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C |
SMILES canónico |
CC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)
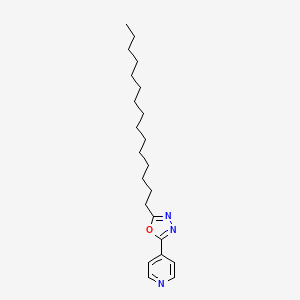
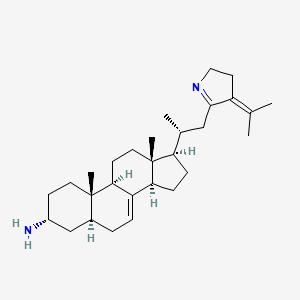
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
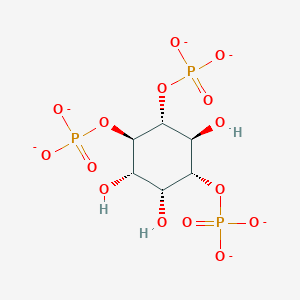
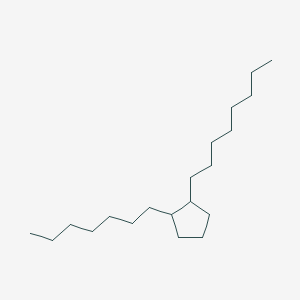

![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)
![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
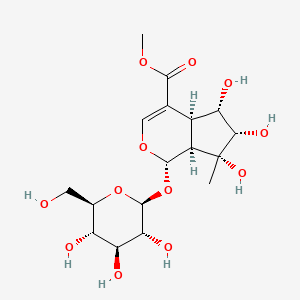
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
